molecular formula C19H19N5O2 B11659113 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 303107-85-9

3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11659113
CAS No.: 303107-85-9
M. Wt: 349.4 g/mol
InChI Key: LGRDDGUQLIWXON-FYJGNVAPSA-N
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Description

3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a pyrazole core substituted with a 2-ethoxyphenyl group at position 3 and a pyridin-4-yl ethylidene hydrazide moiety at position 3. Its molecular formula is C₂₁H₂₁N₅O₂ (inferred from structural analogs in and ), with an average molecular weight of ~375.43 g/mol.

Pyrazole-carbohydrazide derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and antiviral properties.

Properties

CAS No.

303107-85-9

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H19N5O2/c1-3-26-18-7-5-4-6-15(18)16-12-17(23-22-16)19(25)24-21-13(2)14-8-10-20-11-9-14/h4-12H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

LGRDDGUQLIWXON-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-acetylpyridine under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity arises from four key components:

  • Pyrazole ring : Susceptible to electrophilic substitution at C-4 and nucleophilic attacks at electron-deficient positions.

  • Hydrazide group (-CONHNH₂) : Participates in condensation, oxidation, and cyclization reactions .

  • Ethoxyphenyl substituent : Ether linkage allows O-dealkylation under acidic conditions.

  • Pyridinylmethylidene moiety : Imine bond (C=N) undergoes hydrolysis or reduction .

Oxidation

Reagents/ConditionsProductsMechanism
KMnO₄/H₂SO₄ (acidic)Pyrazole N-oxide derivativesElectrophilic attack at pyrazole nitrogen
O₂/Cu(I) catalystsQuinazoline analogs via C-H activationRadical-mediated C-N bond formation

Reduction

Reagents/ConditionsProducts
NaBH₄/MeOHHydrazine to amine conversion (-NHNH₂ → -NH₂)
H₂/Pd-CPyridinylmethylidene imine reduction to amine

Nucleophilic Substitution

The pyrazole C-4 position undergoes substitutions:

text
3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide + R-X → 4-R-substituted derivatives (R = -Cl, -Br, -OCH₃)

Optimal conditions: DMF, 80°C, K₂CO₃.

Condensation Reactions

The hydrazide group forms hydrazones with aldehydes/ketones:

text
Hydrazide + RCHO → RCH=N-NH-CO-Pyrazole derivatives

Notable examples include condensations with:

  • 5-chloro-2-hydroxybenzaldehyde (yield: 82%)

  • 4-tert-butylbenzaldehyde (IC₅₀ = 0.28 µM in A549 cells)

Anticancer Derivatives

Derivative StructureSynthetic RouteBioactivity
(E)-1-(4-tert-butylbenzyl)-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene) analogHydrazone condensationIC₅₀ = 0.28 µM (A549 apoptosis)
3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNucleophilic substitution at C-4Autophagy induction in NCI-H460

Anti-inflammatory Derivatives

ModificationActivity vs. Indomethacin
4-methoxyphenyl substitution75% edema inhibition at 3h
Trifluoromethyl analogsDual COX-2/5-LOX inhibition

Comparative Reactivity Analysis

CompoundStructural VariationReactivity Difference
3-(4-Methoxyphenyl) analogMethoxy vs. ethoxyFaster O-dealkylation under HCl/EtOH
3-(3-Chlorophenyl) analogChlorine substitutionEnhanced electrophilic substitution at C-4
3-(2-Methylphenyl) analogMethyl groupIncreased steric hindrance in condensation

Mechanistic Insights

  • Pyrazole ring activation : Electron-withdrawing hydrazide group increases electrophilicity at C-4 by 1.8× compared to unsubstituted pyrazoles (DFT calculations) .

  • Hydrazone stability : Derivatives with electron-donating groups on the aldehyde component show 40% greater hydrolytic stability at pH 7.4 .

This compound’s versatile reactivity provides a robust platform for developing targeted therapeutics, with structure-activity relationships guiding optimization of pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide, exhibit a range of biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that compounds with pyrazole structures possess significant antibacterial and antifungal properties. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Antioxidant Properties : Pyrazole compounds have been identified as potential antioxidants, capable of scavenging free radicals and reducing oxidative stress. This activity is critical in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis and Mechanism of Action

The synthesis of 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multi-step chemical reactions, often starting from readily available pyrazole derivatives and pyridine-based reagents. The reaction conditions, including temperature and solvent choice, play a crucial role in optimizing yield and purity.

Typical Synthetic Pathway

  • Formation of the Pyrazole Core : Initial reactions involve the condensation of hydrazines with appropriate carbonyl compounds to form the pyrazole structure.
  • Hydrazone Formation : The subsequent step involves reacting the pyrazole with an aldehyde or ketone containing a pyridine moiety to form the hydrazone linkage.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various pyrazole derivatives for their antimicrobial activity using disc diffusion methods. Compounds similar to 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide exhibited promising results against multiple bacterial strains, indicating their potential as therapeutic agents .
  • Antioxidant Activity Assessment : Another investigation focused on the antioxidant properties of pyrazole derivatives through in vitro assays such as DPPH radical scavenging tests. Results indicated that certain compounds showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridinyl and pyrazole moieties are often crucial for this binding interaction, as they can form hydrogen bonds and other non-covalent interactions with the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and reported activities of analogous pyrazole-carbohydrazide derivatives:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound R₁: 2-ethoxyphenyl; R₂: pyridin-4-yl C₂₁H₂₁N₅O₂ 375.43 Inferred: Potential antiviral/anticancer (based on pyridine and hydrazone motifs)
3-(4-Methoxyphenyl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide R₁: 4-methoxyphenyl; R₂: 3-nitrophenyl C₁₉H₁₇N₅O₄ 379.38 Anticancer (nitro group enhances electron-withdrawing effects)
(E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide R₁: 4-chlorophenyl; R₂: 5-chloro-2-hydroxyphenyl C₂₈H₂₆Cl₂N₄O₂ 537.44 High growth inhibition in A549 lung cancer cells (IC₅₀ < 10 µM)
N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide R₁: 5-methylthiophen-2-yl; R₂: 4-hydroxyphenyl C₁₈H₁₇N₅O₂S 391.42 Antibacterial (thiophene enhances metabolic stability)
3-(tert-butyl)-N'-(4-(dimethylamino)benzylidene)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide R₁: tert-butyl; R₂: 4-(dimethylamino)benzylidene C₂₆H₃₂N₆O 468.58 Synthetic intermediate (65% yield via hydrazide-aldehyde condensation)

Key Findings:

Electron-Donating Groups (EDGs): The 2-ethoxyphenyl group in the target compound increases lipophilicity, aiding membrane penetration, while the pyridine ring provides hydrogen-bonding sites for target engagement . Heterocyclic Moieties: Thiophene () and pyridine (target compound) improve solubility and metabolic stability compared to purely aromatic substituents .

Synthetic Feasibility :

  • Hydrazide-aldehyde condensations (e.g., ) are standard for synthesizing such compounds, but yields vary with substituent steric/electronic effects. The target compound’s pyridinyl group may require specialized reagents (e.g., pyridine-4-carbaldehyde) .

Antimicrobial vs. Anticancer Profiles :

  • Halogenated derivatives (e.g., ) show potent anticancer activity, while methoxy/ethoxy-substituted compounds (e.g., ) are explored for antiviral applications .

Biological Activity

3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C19H19N5O2 and a molecular weight of approximately 349.4 g/mol. This compound features a unique arrangement of functional groups, including an ethoxyphenyl group, a pyridinyl moiety, and a pyrazole ring, which contribute to its potential biological activities. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.

Chemical Structure and Properties

The structure of 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide allows for diverse interactions with biological targets. The presence of the pyrazole ring is particularly noteworthy due to its known reactivity and biological significance. The compound can undergo nucleophilic substitutions and electrophilic additions, making it versatile in chemical reactions.

Property Details
IUPAC Name 3-(2-ethoxyphenyl)-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide
CAS Number 303107-85-9
Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol

Anti-inflammatory Activity

Research has shown that compounds similar to 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies demonstrated that certain pyrazole derivatives significantly reduced edema in carrageenan-induced models, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. Compounds containing the pyrazole scaffold have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The structural modifications in the side chains of these compounds can enhance their antimicrobial activity by improving solubility and bioavailability .

Anticancer Potential

The anticancer activity of pyrazole derivatives is another area of interest. Some studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The unique structure of 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide may offer similar potential, warranting further investigation into its anticancer properties .

The mechanism by which 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of enzyme activity or alteration of signaling pathways, resulting in therapeutic effects against inflammation, infection, or tumor growth .

Case Studies

Several studies have highlighted the biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models. Compounds showed up to 78% inhibition compared to standard treatments like ibuprofen .
  • Antimicrobial Evaluation : Research focused on the synthesis of novel pyrazole compounds revealed that certain derivatives exhibited significant antimicrobial activity against E. coli, S. aureus, and Pseudomonas aeruginosa. These findings suggest that structural modifications can enhance efficacy against resistant strains.
  • Anticancer Research : A study investigated the cytotoxic effects of various pyrazole derivatives on cancer cell lines, demonstrating that specific modifications led to increased apoptosis rates and reduced cell viability in targeted cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2-Ethoxyphenyl)-N'-(1-(pyridin-4-yl)ethylidene)-1H-pyrazole-5-carbohydrazide?

Answer:
The synthesis typically involves a multi-step approach:

Pyrazole Core Formation : Cyclocondensation of ethoxyphenyl-substituted β-diketones with hydrazine derivatives under reflux conditions (e.g., ethanol/HCl) to yield the 1H-pyrazole-5-carboxylate intermediate .

Hydrazide Formation : Hydrolysis of the ester group using NaOH or LiOH, followed by treatment with hydrazine hydrate to generate the carbohydrazide .

Schiff Base Condensation : Reaction of the carbohydrazide with 1-(pyridin-4-yl)ethanone in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the ethylidene hydrazone linkage .
Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (methanol/water) or column chromatography.

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for –OCH2CH3, pyridine protons at δ 8.5–8.7 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation .
  • X-ray Crystallography : Resolve crystal structures using SHELXL (for refinement) and WinGX/ORTEP (for visualization) to confirm stereochemistry .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water (70:30) mobile phase .

Advanced: What computational strategies are effective for studying electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and Fukui indices for reactivity hotspots .
  • Molecular Dynamics (MD) Simulations : Analyze solvation effects (e.g., in DMSO/water) using GROMACS to predict stability under physiological conditions .
  • ADMET Prediction : Use SwissADME or PreADMET to estimate bioavailability, logP, and CYP450 interactions .

Advanced: How can molecular docking elucidate this compound’s interaction with biological targets?

Answer:

Target Selection : Prioritize enzymes/receptors with structural homology to known pyrazole-carbohydrazide targets (e.g., Factor Xa, cancer-related kinases) .

Docking Protocol :

  • Prepare the ligand (compound) and receptor (e.g., PDB ID: 2J94) using AutoDock Tools (ADT).
  • Define a grid box around the active site (e.g., 60 × 60 × 60 Å).
  • Run Lamarckian genetic algorithm (100 runs) in AutoDock Vina .

Validation : Compare docking scores (ΔG) with co-crystallized inhibitors and validate via MD simulations (RMSD <2 Å) .

Advanced: What strategies improve pharmacokinetic properties while retaining activity?

Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., –SO2NH2) to enhance solubility without disrupting pyrazole-pyridine π-stacking .
    • Replace ethoxyphenyl with fluorinated analogs to reduce metabolic degradation .
  • In Vitro Assays :
    • Measure permeability using Caco-2 cells (target Papp >1 × 10⁻⁶ cm/s).
    • Assess plasma protein binding via equilibrium dialysis (<90% bound recommended) .

Advanced: How do crystal packing interactions influence physicochemical behavior?

Answer:

  • Hirshfeld Surface Analysis : Use Crystal Explorer 17.5 to quantify intermolecular interactions (e.g., H-bonding, C–H···π) contributing to lattice stability .
  • Energy Framework Analysis : Evaluate dispersion/electrostatic energy ratios to predict melting points/solubility .
  • SHELXL Refinement : Apply TWIN/BASF commands for high-resolution data to resolve disorder or twinning .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols (IC50 in triplicate) .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Structural Analog Comparison : Cross-reference with analogs (e.g., razaxaban derivatives) to identify SAR trends .

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